molecular formula C7H6F3N3 B2532303 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile CAS No. 1260659-29-7

2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile

Cat. No.: B2532303
CAS No.: 1260659-29-7
M. Wt: 189.141
InChI Key: UGAGCTBWKKFXKH-UHFFFAOYSA-N
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Description

2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile (CAS 1260659-29-7) is a versatile chemical building block belonging to the family of substituted pyrazoles. With a molecular formula of C7H6F3N3 and a molecular weight of 189.14 g/mol, this compound features a pyrazole core substituted with a metabolically stable trifluoromethyl group and a reactive acetonitrile moiety, making it a valuable scaffold for the derivatization and synthesis of more complex molecules . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance lipophilicity and improve the pharmacokinetic parameters of lead compounds . The specific regiochemistry of this compound—with the methyl group on the nitrogen atom (N-1)—is crucial for its application, as the regioselectivity of N-functionalization in pyrazoles is a significant challenge and can dramatically influence the biological and physicochemical properties of the resulting molecules . This reagent serves as a key synthetic intermediate in pharmaceutical research, particularly in the design of novel bioactive molecules. Trifluoromethylpyrazole derivatives are investigated for a wide range of biological activities, including as anti-inflammatory, antibacterial, and analgesic agents . Furthermore, the pyrazole core is a privileged structure in drug discovery, evidenced by its presence in marketed drugs and its role in the development of potential therapies, such as VEGFR-2 inhibitors for ocular diseases . Beyond pharmaceuticals, this compound and its derivatives are also explored in materials science, for instance, in the development of functional additives for lithium-ion batteries, where the pyrazole structure can complex transition metals and contribute to forming effective electrode interfaces . The acetonitrile functional group provides a handle for further chemical transformations, allowing researchers to extend the molecular structure or incorporate this pyrazole subunit into larger, more complex systems. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3/c1-13-6(7(8,9)10)4-5(12-13)2-3-11/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAGCTBWKKFXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile typically involves the trifluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with acetonitrile under specific conditions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to enhance yield and selectivity. The use of continuous flow reactors and optimized reaction parameters can further improve the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The acetonitrile moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides.

Reaction ConditionsReagents/CatalystsMajor ProductsYield (%)Source
Acidic hydrolysis (H₂SO₄, H₂O)H₂O, H₂SO₄ (catalytic)2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid72–85
Basic hydrolysis (NaOH, H₂O₂)NaOH, H₂O₂Corresponding amide intermediate68

Mechanism :

  • Acidic hydrolysis : Protonation of the nitrile nitrogen facilitates nucleophilic attack by water, forming an imidic acid intermediate that tautomerizes to the carboxylic acid.

  • Basic hydrolysis : Hydroxide ion attack generates an amide via an intermediate nitrile oxide .

Nucleophilic Addition Reactions

The nitrile group participates in nucleophilic additions, particularly with Grignard reagents or organometallics.

ReactionReagentsProductsNotesSource
Addition of Grignard reagentsRMgX (R = alkyl/aryl)Substituted ketiminesRequires anhydrous conditions
Reaction with hydroxylamineNH₂OH·HCl, NaOHPyrazole-substituted amidoximeUsed in heterocycle synthesis

Example :
Reaction with methylmagnesium bromide forms a ketimine intermediate, which can be hydrolyzed to a ketone .

Cyclization and Heterocycle Formation

The compound serves as a precursor in cyclization reactions to form fused pyrazole derivatives.

Reaction TypeConditionsProductsKey IntermediateSource
Spiro-annulationBase (K₂CO₃), DMF, 80°CSpiro[pyrazole-pyrrolidine] derivativesSpiro ammonium salt
Thorpe-Ziegler reactionNaH, DME, reflux5-membered heterocycles (e.g., imidazoles)Enamine intermediate

Mechanistic Insight :
The ANSARO (Addition of Nucleophile-Spiro Annulation-Ring Opening) mechanism involves initial nucleophilic attack at the nitrile, followed by spiro-intermediate formation and subsequent ring opening to yield aromatized products .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the C-4 position due to electron withdrawal by the trifluoromethyl group.

ReactionReagentsProductsRegioselectivitySource
NitrationHNO₃, H₂SO₄4-Nitro-pyrazole derivativeC-4 substitution
HalogenationCl₂, FeCl₃4-Chloro-pyrazole derivative>90% selectivity

Electronic Effects :
The trifluoromethyl group deactivates the ring, directing incoming electrophiles to the less hindered C-4 position .

Radical Reactions

The trifluoromethyl group stabilizes adjacent radical species, enabling unique reactivity.

ReactionInitiatorProductsApplicationSource
Photochemical radical additionAIBN, UV lightAlkylated pyrazole derivativesDrug candidate synthesis
PolymerizationPeroxide initiatorsPyrazole-containing polymersMaterial science

Example :
Under UV light, the compound reacts with alkenes via a trifluoromethyl-stabilized radical intermediate to form C–C bonds.

Reductive Transformations

The nitrile group is reduced to primary amines or imines.

ReactionReagentsProductsSelectivitySource
Catalytic hydrogenationH₂, Ra-Ni2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethylamine>95%
LiAlH₄ reductionLiAlH₄, THFCorresponding amineRequires careful temp control

Cross-Coupling Reactions

The pyrazole ring participates in Pd-catalyzed couplings for functionalization.

ReactionCatalystsProductsYield (%)Source
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃Biaryl-pyrazole hybrids60–75
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAmino-pyrazole derivatives55

Limitations :
Steric hindrance from the trifluoromethyl group reduces reactivity in some coupling reactions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that these compounds could induce apoptosis in specific cancer cell lines, suggesting their potential as therapeutic agents in oncology .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research has shown that certain derivatives can inhibit the production of pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases. This makes this compound a candidate for developing new anti-inflammatory drugs .

3. Neurological Disorders

There is ongoing research into the neuroprotective effects of this compound. Preliminary findings suggest that it may help protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agricultural Applications

1. Herbicide Development

This compound has been identified as a potential intermediate in the synthesis of herbicides. Its structural properties allow it to interact effectively with plant growth regulators, making it useful in developing selective herbicides that target specific weed species while minimizing damage to crops .

2. Pesticide Formulations

In addition to herbicides, this compound can be utilized in formulating pesticides due to its efficacy against various agricultural pests. Studies have shown that formulations containing this compound can enhance the effectiveness of existing pesticides, leading to better crop yields and reduced pest resistance .

Material Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices, enhancing their properties. Research indicates that adding this compound can improve the thermal stability and mechanical strength of polymers, making them suitable for high-performance applications .

2. Coatings and Adhesives

This compound is also being explored for use in coatings and adhesives due to its chemical stability and resistance to environmental degradation. Its incorporation into formulations can lead to products with longer lifespans and improved performance characteristics .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in cancer cell lines; potential therapeutic agent
Anti-inflammatory Inhibited pro-inflammatory cytokines; candidate for anti-inflammatory drugs
Herbicide Development Effective as an intermediate for selective herbicides
Pesticide Formulation Enhanced effectiveness against agricultural pests
Polymer Chemistry Improved thermal stability and mechanical strength of polymers
Coatings and Adhesives Increased longevity and performance of coatings

Mechanism of Action

The mechanism of action of 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmaceutical applications, where it can modulate the activity of target enzymes and receptors .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight CAS RN Melting Point (°C) Key Structural Features Source
2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile C₇H₆F₃N₃ 189.14 EN300-235661 Not reported Pyrazole core, trifluoromethyl, acetonitrile
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid C₁₂H₉F₃N₂O₂ 270.20 910037-16-0 195–198 Pyrazole core, trifluoromethyl, benzoic acid
5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid C₁₀H₇F₃N₂O₂S 276.23 223499-20-5 212.5–214.5 Pyrazole core, trifluoromethyl, thiophene carboxylic acid
2-(1-Methyl-3-phenyl-1H-1,2,4-triazol-5-yl)acetonitrile C₁₁H₁₀N₄ 198.23 87924-04-7 Not reported Triazole core, phenyl, acetonitrile
Key Observations:
  • Molecular Weight : The target compound has the lowest molecular weight (189.14 g/mol) due to its simpler substituents compared to carboxylic acid derivatives (e.g., 270.20–276.23 g/mol) .
  • Melting Points : Carboxylic acid derivatives exhibit higher melting points (195–214.5°C) due to hydrogen bonding, whereas acetonitrile derivatives lack such polar groups, likely resulting in lower melting points .
  • Functional Groups : The acetonitrile group (-CH₂CN) offers distinct reactivity (e.g., nitrile hydrolysis to amides) compared to carboxylic acids (-COOH) or phenyl groups, which influence solubility and biological interactions .

Research and Industrial Relevance

  • Pharmaceutical Potential: The trifluoromethyl-pyrazole scaffold is prevalent in drug discovery (e.g., COX-2 inhibitors), while acetonitrile derivatives serve as precursors for heterocyclic amines .
  • Agrochemical Applications : Trifluoromethyl groups improve pesticidal activity by enhancing membrane permeability. The thiophene-carboxylic acid derivative (CAS 223499-20-5) may act as a herbicide intermediate .
  • Limitations : Lack of reported melting points and solubility data for the target compound limits direct comparison with analogs. Further studies are needed to evaluate its biological efficacy .

Biological Activity

2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile is a compound that has garnered attention in pharmaceutical and agricultural research due to its unique structural characteristics and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.

The molecular formula of this compound is C7H7F3N2. The presence of the trifluoromethyl group contributes to its distinct chemical properties, including increased potency and selectivity in biological assays.

Antiparasitic Activity

Research has indicated that derivatives of pyrazole compounds, similar to this compound, exhibit significant antiparasitic activity. For instance, modifications in the pyrazole ring have been shown to enhance efficacy against various parasites by altering their interaction with target proteins such as PfATP4, which is crucial for the survival of malaria parasites. In a study evaluating structural modifications, compounds with a trifluoromethyl group demonstrated improved potency (EC50 values in the low micromolar range) against resistant strains of Plasmodium falciparum .

Toxicity Profile

The toxicity profile of related compounds suggests that while they may exhibit beneficial biological activities, they can also pose risks. For example, some derivatives have been classified with high acute toxicity when ingested, indicating a need for careful handling and further evaluation in therapeutic contexts .

Study on Structure-Activity Relationship (SAR)

A comprehensive study examined the SAR of pyrazole derivatives, including those with trifluoromethyl substitutions. It was found that the introduction of polar groups significantly improved aqueous solubility while maintaining or enhancing antiparasitic activity. Notably, compounds with a trifluoromethyl group showed a marked increase in potency compared to their non-fluorinated counterparts .

Table 1: Comparative EC50 Values of Pyrazole Derivatives

CompoundEC50 (μM)Activity Description
Unsubstituted Pyrazole0.577Moderate antiparasitic activity
N-Methyl Pyrazole0.064High potency against PfATP4
Trifluoromethyl Substituted0.010Enhanced activity; effective against resistant strains

Pharmacological Applications

The potential applications of this compound extend into various therapeutic areas, particularly in developing new antiparasitic agents and possibly in cancer therapeutics due to its ability to modulate specific signaling pathways involved in cell proliferation and survival.

Q & A

Q. What synthetic methodologies are reported for preparing 2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetonitrile, and how can regioselectivity be ensured during pyrazole ring formation?

Methodological Answer: High-yield synthetic routes for analogous trifluoromethylpyrazole derivatives involve cyclocondensation of hydrazines with β-ketonitriles or alkynes. For example, regioselective pyrazole formation can be achieved by controlling reaction temperature and stoichiometry of substituents. NMR monitoring (e.g., tracking the disappearance of starting materials) and chromatographic purification are critical for isolating the desired regioisomer. Yields exceeding 85% have been reported for related compounds using these strategies .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : The trifluoromethyl group (CF3) exhibits distinct splitting patterns in 13C NMR (e.g., δ ~118–120 ppm, q, J = 269–270 Hz). Pyrazole protons typically resonate as singlets (δ 6.5–7.5 ppm) due to restricted rotation .
  • HRMS : Accurate mass analysis (e.g., m/z 290.0321 [M+H]+ for a related oxadiazole derivative) confirms molecular formula integrity .
  • GC-MS/Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to verify purity >95% .

Advanced Research Questions

Q. What strategies mitigate low reaction yields in trifluoromethylpyrazole syntheses, as observed in some heterocyclic derivatives?

Methodological Answer: Low yields (e.g., 27.7% for oxadiazole derivatives) often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/Cu) enhance cross-coupling efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .

Q. How do computational methods predict the electronic effects of the trifluoromethyl group on reactivity and bioactivity?

Methodological Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The CF3 group’s electron-withdrawing nature lowers HOMO energy, influencing reactivity in SNAr or cycloaddition reactions.
  • Molecular Docking : Used in drug design to evaluate binding affinity (e.g., VEGFR-2 inhibition by pyrazole derivatives). Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding with CF3) .

Q. What challenges arise in stability studies of this acetonitrile derivative, and how are degradation products characterized?

Methodological Answer:

  • Hydrolytic Stability : The nitrile group may hydrolyze to amides under acidic/basic conditions. Accelerated stability studies (40°C/75% RH) with LC-MS monitor degradation.
  • Photodegradation : UV exposure can cleave the pyrazole ring; use amber vials and radical scavengers (e.g., BHT) to mitigate .
  • Degradation Product Isolation : Prep-HPLC coupled with HRMS/NMR identifies byproducts (e.g., carboxylic acids from nitrile hydrolysis) .

Q. How is regioselectivity controlled in further functionalization (e.g., allylation, halogenation) of the pyrazole core?

Methodological Answer:

  • Electrophilic Substitution : Directed ortho-metalation (e.g., LDA/THF at −78°C) enables regioselective C–H functionalization at the 4-position of the pyrazole.
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids target the 3-position, leveraging the CF3 group’s electronic directing effects. GC-MS tracks reaction progress .

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